molecular formula C47H52N2O10S2 B3282549 Cy7.5 diacid(diso3) CAS No. 752189-27-8

Cy7.5 diacid(diso3)

Cat. No.: B3282549
CAS No.: 752189-27-8
M. Wt: 869.1 g/mol
InChI Key: TXMMRDXOVKKYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7.5 Diacid (diSO3) is a fluorescent dye belonging to the cyanine family. It is known for its near-infrared fluorescence properties, making it highly valuable in various scientific and medical applications. The compound has a molecular formula of C47H52N2O10S2 and a molecular weight of 869.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy7.5 Diacid (diSO3) typically involves the condensation of appropriate indole derivatives with a polymethine bridge. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine structure. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of Cy7.5 Diacid (diSO3) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Cy7.5 Diacid (diSO3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the electronic properties of the dye, affecting its fluorescence characteristics.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

Cy7.5 Diacid (diSO3) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cy7.5 Diacid (diSO3) involves its ability to absorb light at specific wavelengths and emit fluorescence at longer wavelengths. This property is due to the conjugated polymethine chain in its structure, which allows for efficient energy transfer and emission. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, enabling its use in imaging and diagnostic applications .

Comparison with Similar Compounds

    Cy5.5 Diacid (diSO3): Another cyanine dye with similar fluorescence properties but different spectral characteristics.

    Cy3 Diacid (diSO3): A cyanine dye with shorter wavelength fluorescence, used in different applications.

Uniqueness: Cy7.5 Diacid (diSO3) is unique due to its near-infrared fluorescence, which provides deeper tissue penetration and lower background interference in imaging applications. This makes it particularly valuable for in vivo imaging and diagnostic purposes .

Properties

IUPAC Name

(2Z)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N2O10S2/c1-46(2)40(48(28-14-8-12-18-42(50)51)38-26-20-32-30-34(60(54,55)56)22-24-36(32)44(38)46)16-10-6-5-7-11-17-41-47(3,4)45-37-25-23-35(61(57,58)59)31-33(37)21-27-39(45)49(41)29-15-9-13-19-43(52)53/h5-7,10-11,16-17,20-27,30-31H,8-9,12-15,18-19,28-29H2,1-4H3,(H3-,50,51,52,53,54,55,56,57,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMMRDXOVKKYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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